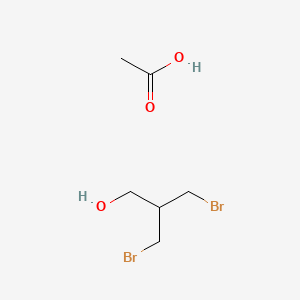
Acetic acid;3-bromo-2-(bromomethyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-bromo-2-(bromomethyl)propan-1-ol is an organic compound that contains both acetic acid and brominated propanol functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-bromo-2-(bromomethyl)propan-1-ol typically involves the bromination of propanol derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds through the formation of bromine radicals, which then abstract hydrogen atoms from the propanol to form the brominated product .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale bromination reactors where propanol derivatives are treated with bromine or N-bromosuccinimide under controlled conditions. The reaction is typically carried out in the presence of a solvent such as carbon tetrachloride or chloroform to facilitate the bromination process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-bromo-2-(bromomethyl)propan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Reduction Reactions: Reduction of the brominated compound can yield the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of alcohols or ethers.
Oxidation: Formation of acids or ketones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Acetic acid;3-bromo-2-(bromomethyl)propan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.
Industrial Chemistry: Utilized in the production of flame retardants and other brominated industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;3-bromo-2-(bromomethyl)propan-1-ol involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo nucleophilic substitution reactions. The compound can also participate in radical reactions, where the bromine atoms are abstracted to form reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-(bromomethyl)propionic acid: Similar in structure but contains a carboxylic acid group instead of an alcohol group.
2,3-Dibromopropanol: Contains two bromine atoms on adjacent carbon atoms and is used in similar applications.
Uniqueness
Acetic acid;3-bromo-2-(bromomethyl)propan-1-ol is unique due to the presence of both acetic acid and brominated propanol functionalities, which provide it with distinct reactivity and applications in organic synthesis and industrial chemistry .
Propriétés
Numéro CAS |
106023-64-7 |
|---|---|
Formule moléculaire |
C6H12Br2O3 |
Poids moléculaire |
291.97 g/mol |
Nom IUPAC |
acetic acid;3-bromo-2-(bromomethyl)propan-1-ol |
InChI |
InChI=1S/C4H8Br2O.C2H4O2/c5-1-4(2-6)3-7;1-2(3)4/h4,7H,1-3H2;1H3,(H,3,4) |
Clé InChI |
CQGMYRILHBIXDX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C(C(CBr)CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


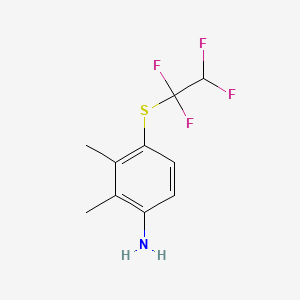

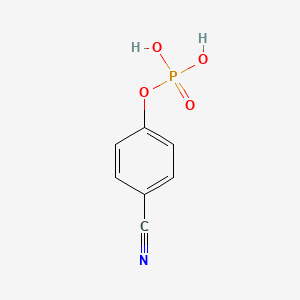

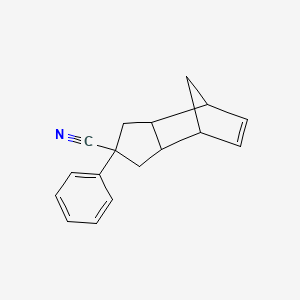
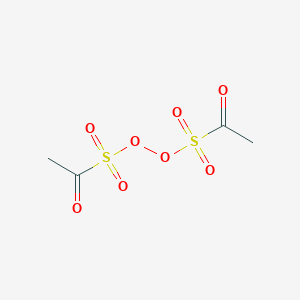
![2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14340322.png)
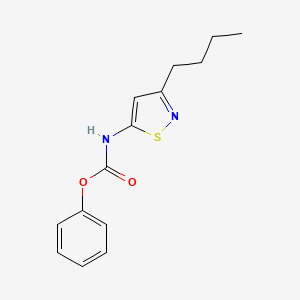
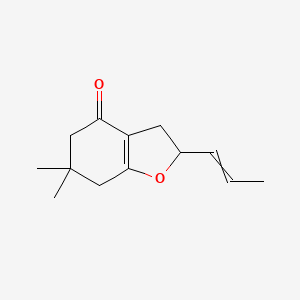
![4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione](/img/structure/B14340355.png)
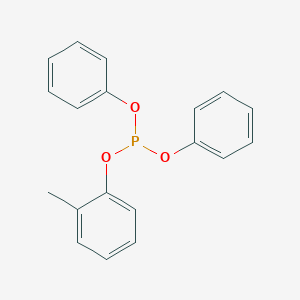

![4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B14340368.png)

